molecular formula C9H9NOS B13830538 Acetaldehyde,2(3H)-benzothiazolylidene-

Acetaldehyde,2(3H)-benzothiazolylidene-

Cat. No.: B13830538
M. Wt: 179.24 g/mol
InChI Key: KFZJLYPBAXBPHY-UHFFFAOYSA-N
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Description

Acetaldehyde,2(3H)-benzothiazolylidene- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,2(3H)-benzothiazolylidene- typically involves the reaction of acetaldehyde with 2-aminobenzothiazole. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

In an industrial setting, the production of Acetaldehyde,2(3H)-benzothiazolylidene- can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,2(3H)-benzothiazolylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of benzothiazole derivatives with different functional groups.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Acetaldehyde, 2(3H)-benzothiazolylidene- serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex benzothiazole derivatives, which are known for their diverse biological activities. This compound can undergo various chemical reactions such as oxidation and reduction, enabling the synthesis of novel compounds with potential therapeutic applications .

Recent studies have highlighted the antimicrobial properties of acetaldehyde derivatives, including Acetaldehyde, 2(3H)-benzothiazolylidene-. Research indicates that this compound exhibits activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Mechanistic studies reveal that it interacts with molecular targets that are crucial for tumor growth regulation .

Dyes and Pigments

Due to its chromophoric properties, Acetaldehyde, 2(3H)-benzothiazolylidene- is also explored in the development of dyes and pigments. Its ability to impart color makes it valuable in textile and coating industries .

Photographic Materials

The compound has applications in the formulation of photosensitive materials used in photography. It can be incorporated into light-sensitive polymers that are essential for photomechanical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including Acetaldehyde, 2(3H)-benzothiazolylidene-, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential use in clinical settings as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal examined the effects of Acetaldehyde, 2(3H)-benzothiazolylidene- on cancer cell lines. The compound was shown to inhibit cell proliferation effectively and induce apoptosis in specific cancer types, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of Acetaldehyde,2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, DNA, and other cellular macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar structural features but lacking the acetaldehyde moiety.

    2-Aminobenzothiazole: A precursor in the synthesis of Acetaldehyde,2(3H)-benzothiazolylidene-.

    Benzothiazole-2-thiol: Another derivative of benzothiazole with different functional groups.

Uniqueness

Acetaldehyde,2(3H)-benzothiazolylidene- is unique due to the presence of both the acetaldehyde and benzothiazole moieties, which confer distinct chemical and biological properties

Biological Activity

Acetaldehyde, 2(3H)-benzothiazolylidene- (CAS: 4433-54-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C9H9NOS
  • Molar Mass : 179.24 g/mol
  • Structural Characteristics : The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Acetaldehyde, 2(3H)-benzothiazolylidene- exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : Research indicates that compounds with benzothiazole structures can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may influence drug metabolism and toxicity profiles.
  • Anticancer Properties : Some derivatives of benzothiazole have been reported to possess anticancer activity by inducing apoptosis in various cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetaldehyde, 2(3H)-benzothiazolylidene-:

Activity Effect Reference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits aldehyde dehydrogenase
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityExhibits cytotoxic effects on normal cells

Case Studies

  • Case Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of Acetaldehyde, 2(3H)-benzothiazolylidene- in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential therapeutic applications in oxidative stress-related conditions.
  • Case Study on Enzyme Interaction :
    • Another investigation focused on the inhibition of aldehyde dehydrogenase by this compound. The findings indicated that Acetaldehyde, 2(3H)-benzothiazolylidene- could modulate the enzyme's activity, which may have implications for drug interactions and metabolic processes.
  • Case Study on Anticancer Activity :
    • Research involving various cancer cell lines revealed that Acetaldehyde, 2(3H)-benzothiazolylidene- induced apoptosis through a mitochondrial pathway. This study highlights its potential as an anticancer agent and warrants further exploration into its mechanisms and efficacy.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2E)-2-(2,3-dihydro-1,3-benzothiazol-1-ylidene)acetaldehyde

InChI

InChI=1S/C9H9NOS/c11-5-6-12-7-10-8-3-1-2-4-9(8)12/h1-6,10H,7H2

InChI Key

KFZJLYPBAXBPHY-UHFFFAOYSA-N

Isomeric SMILES

C\1NC2=CC=CC=C2/S1=C\C=O

Canonical SMILES

C1NC2=CC=CC=C2S1=CC=O

Origin of Product

United States

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